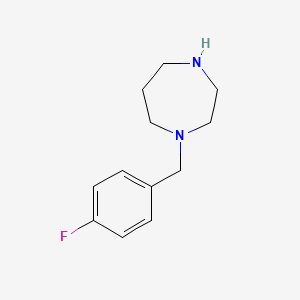

1-(4-Fluorobenzyl)-1,4-diazepane

描述

“1-(4-Fluorobenzyl)-1,4-diazepane” is a chemical compound with the empirical formula C11H15FN2 . It is a precursor involved in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .

Molecular Structure Analysis

The molecular structure of “1-(4-Fluorobenzyl)-1,4-diazepane” consists of a piperazine ring with a 4-fluorobenzyl group attached . The molecule has a molar mass of 194.25 g/mol .

Physical And Chemical Properties Analysis

“1-(4-Fluorobenzyl)-1,4-diazepane” has a density of 1.1±0.1 g/cm3, a boiling point of 277.6±25.0 °C at 760 mmHg, and a flash point of 121.7±23.2 °C . It has a molar refractivity of 54.5±0.3 cm3, and a polar surface area of 15 Å2 .

科学研究应用

-

Synthetic Cannabinoids

- Field : Pharmacology

- Application : ADB-FUBINACA and AMB-FUBINACA are two synthetic indazole-derived cannabinoid receptor agonists, up to 140- and 85-fold more potent, respectively, than trans-∆9-tetrahydrocannabinol (∆9-THC), the main psychoactive compound of cannabis .

- Method : When smoked, these synthetic cannabinoids produce almost immediate effects (about 10 to 15 s after use) that last up to 60 min . They are rapidly and extensively metabolised .

- Results : ADB-FUBINACA and AMB-FUBINACA display full agonism of the CB1 receptor, this being responsible for their cardiovascular and neurological effects (e.g., altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, seizures) .

-

Chemical Synthesis

- Field : Chemistry

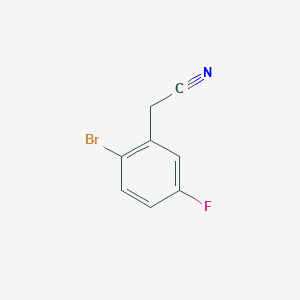

- Application : 4-Fluorobenzyl bromide, a compound similar to 1-(4-Fluorobenzyl)-1,4-diazepane, serves as an invaluable starting material in the synthesis of a wide array of compounds, contributing to various fields of interest .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Results : In scientific research applications, 4-Fluorobenzyl bromide plays a multifaceted role .

-

Antimalarial Molecules

- Field : Pharmacology

- Application : Synthetic 1, 4-disubstituted piperidines with simple molecular structures were evaluated in this study .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Results : The results of this study were not provided in the source .

-

Antimalarial Molecules

- Field : Pharmacology

- Application : Synthetic 1, 4-disubstituted piperidines with simple molecular structures were evaluated in this study . Three promising (alcohol) analogues were identified: [1- (4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, ( 7 ), [1- (3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (8) and [1- (4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (11) which were more active on the resistant strain (IC 50 values between 1.03 to 2.52 μg/mL), than the sensitive strain (IC 50 values between 2.51 to 4.43 μg/mL) .

- Method : Antiplasmodial activity were determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC 50 and IC 90 values of active compounds by the parasite lactate dehydrogenase assay .

- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Eight compounds (2 ketone, 5 alcohol and one amine analogues) showed high activity (IC 50 s between 1 and 5 μg/mL) . Nine compounds were highly selective for the parasite (SIs\u2009=\u200915 to 182) .

-

Synthetic Cannabinoids

- Field : Pharmacology

- Application : ADB-FUBINACA and AMB-FUBINACA are two synthetic indazole-derived cannabinoid receptor agonists, up to 140- and 85-fold more potent, respectively, than trans-∆9-tetrahydrocannabinol (∆9-THC), the main psychoactive compound of cannabis .

- Method : When smoked, these synthetic cannabinoids produce almost immediate effects (about 10 to 15 s after use) that last up to 60 min . They are rapidly and extensively metabolised .

- Results : ADB-FUBINACA and AMB-FUBINACA display full agonism of the CB1 receptor, this being responsible for their cardiovascular and neurological effects (e.g., altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, seizures) .

-

Chemokine Antagonists

- Field : Pharmacology

- Application : 1-(4-Fluorobenzyl)piperazine is a precursor involved in the synthesis of chemokine antagonists .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Results : The results of this study were not provided in the source .

-

Pyrido[1,2-a]benzimidazoles

- Field : Pharmacology

- Application : 1-(4-Fluorobenzyl)piperazine is a precursor involved in the synthesis of pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Results : The results of this study were not provided in the source .

安全和危害

The safety data sheet for a related compound, 4-(4-FLUOROBENZYL)PIPERIDINE, indicates that it is classified as having acute oral toxicity (Category 4, H302), meaning it is harmful if swallowed . Similar precautions may apply to “1-(4-Fluorobenzyl)-1,4-diazepane”, but specific safety data for this compound is not available in the search results.

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCHYFUMQQWGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379033 | |

| Record name | 1-(4-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-1,4-diazepane | |

CAS RN |

76141-89-4 | |

| Record name | 1-[(4-Fluorophenyl)methyl]hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76141-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)